![molecular formula C6H13NO3 B022990 (S)-2-Amino-6-hydroxyhexanoic acid CAS No. 6033-32-5](/img/structure/B22990.png)
(S)-2-Amino-6-hydroxyhexanoic acid
Overview
Description
(S)-2-Amino-6-hydroxyhexanoic acid, also known as L-homoserine, is a non-proteinogenic amino acid that is used as a building block for the synthesis of various compounds. It is an important intermediate in the biosynthesis of threonine, an essential amino acid that cannot be synthesized by humans. L-homoserine is also used in the synthesis of various pharmaceuticals, agrochemicals, and biodegradable polymers.
Scientific Research Applications
Chiral Intermediate for Vasopeptidase Inhibitors
(S)-2-Amino-6-hydroxyhexanoic acid is used as a key chiral intermediate in the synthesis of vasopeptidase inhibitors . These inhibitors are significant in the treatment of cardiovascular diseases as they target both angiotensin-converting enzyme and neutral endopeptidase, reducing blood pressure and increasing natriuresis.
Pharmacological Activities of Nicotine Derivatives
This compound is studied for its role in the pharmacological activities of nicotine and its bacterial derivative, 6-hydroxy-L-nicotine . Research focuses on the metabolite’s impact on memory, oxidative stress, and the activity of the cholinergic system in the brain.
Enzyme Targeting
6-HYDROXY-L-NORLEUCINE has been identified as a target molecule for the enzyme L-asparaginase from the bacterium Erwinia chrysanthemi . This interaction is crucial for understanding the enzyme’s substrate specificity and potential therapeutic applications.
Amino Acid Metabolism and Secondary Metabolites
The compound plays a role in amino acid metabolism and is a precursor in the formation of secondary metabolism molecules . This is essential for the synthesis of proteins and the production of various biomolecules in the body.
Cognitive Function Enhancement
There is interest in the potential cognitive benefits associated with 6-HYDROXY-L-NORLEUCINE due to its structural similarity to nicotine, which is known to have cognition-enhancing effects . Studies are exploring its ability to improve attention, memory, and cognitive function.
Antarctic Scientific Research
While not directly related to the compound itself, the methodologies used in Antarctic scientific research can provide insights into the environmental conditions that affect the stability and application of sensitive compounds like (S)-2-Amino-6-hydroxyhexanoic acid . Understanding these conditions is vital for the compound’s use in field research and ecological studies.
properties
IUPAC Name |
(2S)-2-amino-6-hydroxyhexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c7-5(6(9)10)3-1-2-4-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUWXTFAPJJWPL-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCO)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
305-77-1, 5462-80-6, 6033-32-5 | |
Record name | epsilon-Hydroxynorleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | epsilon-Hydroxynorleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-6-hydroxycaproic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006033325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-hydroxynorleucine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03412 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6-HYDROXYNORLEUCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/874D12O72W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is (S)-2-Amino-6-hydroxyhexanoic acid a useful starting material for synthesizing the 7,6-fused bicyclic lactam beta-turn mimic?
A1: (S)-2-Amino-6-hydroxyhexanoic acid possesses structural features that make it particularly well-suited for this synthesis []. First, the molecule contains both an amine and a carboxylic acid group, allowing it to form an amide bond with (S)-allylglycine and ultimately cyclize to create the lactam ring. Second, the strategically positioned hydroxyl group on the sixth carbon is crucial. The research describes oxidizing this hydroxyl group to an aldehyde, which then undergoes enamide synthesis and ultimately facilitates the formation of the bicyclic system [].
Q2: The research mentions the synthesis yields a single diastereomer. Why is this significant?
A2: Obtaining a single diastereomer is often crucial in medicinal chemistry and drug development. Diastereomers, unlike enantiomers, can have different biological activities. Synthesizing a single diastereomer ensures a homogenous product with predictable properties, which is essential for studying its potential as a beta-turn mimic [].
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